molecular formula C9H4F3NO2S B586590 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) CAS No. 159259-21-9

1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI)

Cat. No.: B586590
CAS No.: 159259-21-9
M. Wt: 247.191
InChI Key: CNVYXKIUEJLBNG-UHFFFAOYSA-N
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Description

1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) is a chemical compound that belongs to the class of organic compounds known as benzoxathioles. These compounds are characterized by a benzene ring fused to an oxathiole ring, which contains both sulfur and oxygen atoms. The presence of the isocyanate group and the trifluoromethyl group in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) typically involves the following steps:

    Formation of the Benzoxathiole Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and oxygen atoms.

    Introduction of the Isocyanate Group: This step involves the reaction of the benzoxathiole intermediate with phosgene or a phosgene equivalent to introduce the isocyanate group.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can undergo nucleophilic substitution reactions to form ureas or carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Ureas or carbamates.

Scientific Research Applications

1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, influencing its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzoxathiole,2-isocyanato-2-methyl: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1,3-Benzoxathiole,2-isocyanato-2-ethyl: Similar structure but with an ethyl group instead of a trifluoromethyl group.

Uniqueness

1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group can enhance the compound’s reactivity, stability, and lipophilicity, making it more suitable for certain applications compared to its methyl or ethyl analogs.

Properties

CAS No.

159259-21-9

Molecular Formula

C9H4F3NO2S

Molecular Weight

247.191

IUPAC Name

2-isocyanato-2-(trifluoromethyl)-1,3-benzoxathiole

InChI

InChI=1S/C9H4F3NO2S/c10-8(11,12)9(13-5-14)15-6-3-1-2-4-7(6)16-9/h1-4H

InChI Key

CNVYXKIUEJLBNG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OC(S2)(C(F)(F)F)N=C=O

Synonyms

1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI)

Origin of Product

United States

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